Methyl 2-methylisonicotinate
Overview
Description
Methyl 2-methylisonicotinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol, and an additional methyl group is attached to the 2-position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Methyl 2-methylisonicotinate, also known as Methyl isonicotinate , is primarily used as a semiochemical . Its primary targets are thrips, a type of insect pest . The compound influences the movement of thrips, making it an effective tool for pest management .
Mode of Action
It is known that the compound influences the movement of thrips . This suggests that it may interact with the olfactory receptors of these insects, altering their behavior and making them more likely to be trapped .
Biochemical Pathways
Given its role as a semiochemical, it likely interacts with the olfactory system of thrips, potentially affecting signal transduction pathways related to insect behavior .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The primary result of this compound’s action is the alteration of thrips behavior, leading to increased trap capture of these pests . This makes it an effective tool for monitoring and managing thrips populations in various settings, including greenhouses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a semiochemical may vary depending on the specific species of thrips present, as well as environmental conditions such as temperature and humidity
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 2-methylisonicotinate are not well-studied. As a derivative of isonicotinic acid, it may share some of its biochemical properties. Isonicotinic acid and its derivatives are known to interact with various enzymes and proteins, but the specific interactions of this compound are not documented .
Cellular Effects
It is known that isonicotinic acid and its derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isonicotinic acid and its derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . The specific molecular mechanisms of this compound are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group attached to the pyridine ring can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products:
Oxidation: 2-methylisonicotinic acid.
Reduction: 2-methylisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylisonicotinate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Methyl isonicotinate: Similar structure but lacks the additional methyl group at the 2-position.
Methyl nicotinate: Another ester derivative of nicotinic acid, differing in the position of the ester group.
2-nitrotoluene: Shares the methyl group at the 2-position but has a nitro group instead of the ester group.
Uniqueness: Methyl 2-methylisonicotinate is unique due to the presence of both the ester group and the additional methyl group on the pyridine ring
Properties
IUPAC Name |
methyl 2-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNWJWOJPWLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468273 | |
Record name | methyl 2-methylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16830-24-3 | |
Record name | methyl 2-methylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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